molecular formula C19H25BrN2O B14737273 Dimethyl((phenylcarbamoyl)methyl)(3-phenylpropyl)ammonium bromide CAS No. 3131-76-8

Dimethyl((phenylcarbamoyl)methyl)(3-phenylpropyl)ammonium bromide

Cat. No.: B14737273
CAS No.: 3131-76-8
M. Wt: 377.3 g/mol
InChI Key: CYAJRRBOLBMNMM-UHFFFAOYSA-N
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Description

Dimethyl((phenylcarbamoyl)methyl)(3-phenylpropyl)ammonium bromide is a quaternary ammonium compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl((phenylcarbamoyl)methyl)(3-phenylpropyl)ammonium bromide typically involves the reaction of dimethylamine with phenyl isocyanate to form the intermediate phenylcarbamoyl dimethylamine. This intermediate is then reacted with 3-phenylpropyl bromide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl((phenylcarbamoyl)methyl)(3-phenylpropyl)ammonium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into simpler amines or other derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of quaternary ammonium salts with different anions.

Scientific Research Applications

Dimethyl((phenylcarbamoyl)methyl)(3-phenylpropyl)ammonium bromide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a phase-transfer catalyst in various chemical reactions.

    Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug delivery systems.

    Industry: It is used in the formulation of specialty chemicals and as an additive in certain industrial processes.

Mechanism of Action

The mechanism by which Dimethyl((phenylcarbamoyl)methyl)(3-phenylpropyl)ammonium bromide exerts its effects involves interactions with cellular membranes and proteins. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.

    Tetrabutylammonium bromide: Commonly used as a phase-transfer catalyst in organic synthesis.

Uniqueness

Dimethyl((phenylcarbamoyl)methyl)(3-phenylpropyl)ammonium bromide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a phenylcarbamoyl group and a 3-phenylpropyl chain differentiates it from other quaternary ammonium compounds, providing unique advantages in certain applications.

Properties

CAS No.

3131-76-8

Molecular Formula

C19H25BrN2O

Molecular Weight

377.3 g/mol

IUPAC Name

(2-anilino-2-oxoethyl)-dimethyl-(3-phenylpropyl)azanium;bromide

InChI

InChI=1S/C19H24N2O.BrH/c1-21(2,15-9-12-17-10-5-3-6-11-17)16-19(22)20-18-13-7-4-8-14-18;/h3-8,10-11,13-14H,9,12,15-16H2,1-2H3;1H

InChI Key

CYAJRRBOLBMNMM-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(CCCC1=CC=CC=C1)CC(=O)NC2=CC=CC=C2.[Br-]

Origin of Product

United States

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